molecular formula C13H10INO B2563943 (4-Aminophenyl)-(4-iodophenyl)methanone CAS No. 40292-20-4

(4-Aminophenyl)-(4-iodophenyl)methanone

Cat. No. B2563943
CAS RN: 40292-20-4
M. Wt: 323.133
InChI Key: IIOSETFVJQUSRX-UHFFFAOYSA-N
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Description

The compound "(4-Aminophenyl)-(4-iodophenyl)methanone" is a derivative of the aminobenzophenone family, which is known for its potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers offer insights into the chemical characteristics and potential biological activities of similar structures. For instance, aminobenzophenones have been reported to exhibit high anti-inflammatory activity by inhibiting the release of proinflammatory cytokines and acting as p38 MAP kinase inhibitors .

Synthesis Analysis

The synthesis of related aminobenzophenone compounds typically involves the condensation of appropriate benzophenone derivatives with amines or other nitrogen-containing heterocycles. For example, the synthesis of {4-[(2-aminophenyl)amino]phenyl}(phenyl)methanone involved systematic optimization starting from an initial lead compound . Another related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized by condensation of 3-fluorobenzoic acid with an aminated and cyclized precursor . These methods could potentially be adapted for the synthesis of "(4-Aminophenyl)-(4-iodophenyl)methanone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aminobenzophenone derivatives is typically confirmed using techniques such as FTIR, NMR, and X-ray crystallography. For instance, the structure of a novel thiazole derivative was elucidated using FTIR, 1H NMR, 13C NMR, and mass spectrometry , while the crystal structure of another compound was determined by single-crystal X-ray diffraction . These techniques would be essential in confirming the molecular structure of "(4-Aminophenyl)-(4-iodophenyl)methanone" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of aminobenzophenones can be influenced by the presence of functional groups and substituents on the aromatic rings. The compounds can participate in various chemical reactions, including further condensation, substitution, and potentially cyclization reactions, depending on the nature of the substituents and reaction conditions. The papers do not provide specific reactions for "(4-Aminophenyl)-(4-iodophenyl)methanone," but insights can be drawn from the reactivity patterns of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzophenone derivatives, such as solubility, melting point, and stability, can be predicted based on their molecular structure. Computational methods like density functional theory (DFT) can be used to optimize the structure and analyze properties such as HOMO-LUMO energy levels, atomic charges, and vibrational calculations . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. Molecular docking studies can further elucidate the interaction of these compounds with biological targets, providing insights into their pharmacokinetic behavior and antiviral or antitumor activities .

Scientific Research Applications

Synthesis and Spectral Characterization

(4-Aminophenyl)-(4-iodophenyl)methanone, a novel compound, has been synthesized and characterized through various spectroscopic techniques. The structural optimization and theoretical vibrational spectra interpretations were conducted using density functional theory calculations. This research aids in understanding the antibacterial activity of the compound, highlighting its potential in the development of new antibacterial agents (Shahana & Yardily, 2020).

Anti-Stress Oxidative Properties

In a separate study, derivatives of (4-Aminophenyl)-(4-iodophenyl)methanone, particularly (3,4-dihydroxy-2-methoxyphenyl) (phenyl)methanone, were synthesized through an electrochemical process. These derivatives exhibited anti-stress oxidative properties, indicating their potential therapeutic applications in conditions associated with oxidative stress (Largeron & Fleury, 1998).

Antiinflammatory Activity and p38 MAP Kinase Inhibition

A series of 4-aminobenzophenones, including (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone, were synthesized and showed high antiinflammatory activity by potently inhibiting the release of proinflammatory cytokines. These compounds were also found to be potent and selective p38 MAP kinase inhibitors, offering insights into their mechanism of action and potential therapeutic applications in inflammatory diseases (Ottosen et al., 2003).

Synthesis, Quantification, and Molecular Docking Studies

Another study focused on the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, which is structurally related to (4-Aminophenyl)-(4-iodophenyl)methanone. The study conducted molecular docking to understand the antiviral activity and pharmacokinetic behavior, demonstrating the compound's potential in antiviral research (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

(4-aminophenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOSETFVJQUSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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